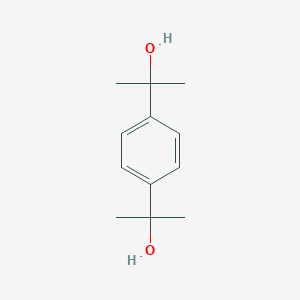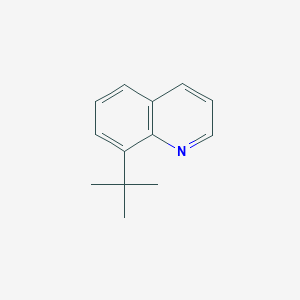
8-Tert-butylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Tert-butylquinoline, also known as TBQ or 8-TBQ, is a nitrogen-containing heterocyclic compound. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBQ is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
8-Tert-butylquinoline exerts its biological effects through several mechanisms of action. It has been shown to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. 8-Tert-butylquinoline also inhibits the activity of certain enzymes and signaling pathways involved in cancer progression and microbial growth.
Effets Biochimiques Et Physiologiques
8-Tert-butylquinoline has been shown to modulate various biochemical and physiological processes in the body. It has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress and inflammation. 8-Tert-butylquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
Avantages Et Limitations Des Expériences En Laboratoire
8-Tert-butylquinoline has several advantages as a research tool, including its low toxicity, stability, and ease of synthesis. However, its solubility in organic solvents and potential for oxidation limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 8-Tert-butylquinoline. These include the development of novel drug formulations and therapies based on 8-Tert-butylquinoline, the elucidation of its mechanisms of action in various disease states, and the exploration of its potential applications in other fields such as materials science and catalysis.
In conclusion, 8-Tert-butylquinoline is a promising compound with a wide range of potential applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for the development of novel drugs and therapies, and its future potential remains an exciting area of study for researchers in various fields.
Méthodes De Synthèse
The synthesis of 8-Tert-butylquinoline involves the reaction of 2-methyl-1,3-cyclohexanedione with tert-butylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization, deprotonation, and oxidation, to yield 8-Tert-butylquinoline as the final product.
Applications De Recherche Scientifique
8-Tert-butylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anticancer, and antimicrobial properties, making it a promising candidate for the development of novel drugs and therapies.
Propriétés
Numéro CAS |
75413-96-6 |
|---|---|
Nom du produit |
8-Tert-butylquinoline |
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
8-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |
Clé InChI |
OQKVXNPHJMUXOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Autres numéros CAS |
75413-96-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



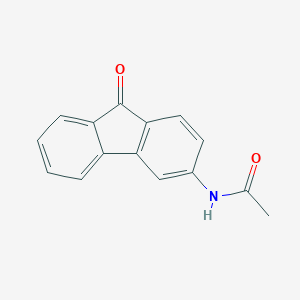
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
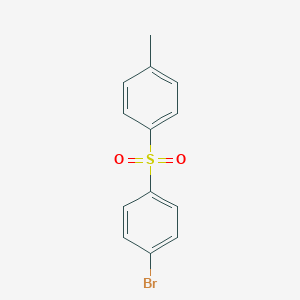
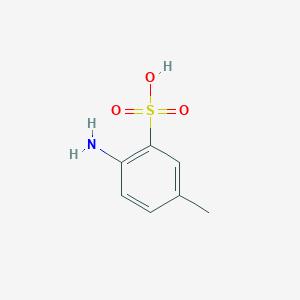

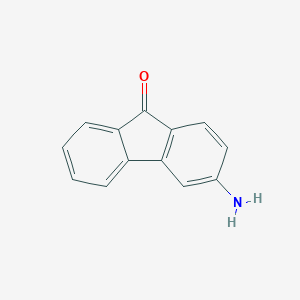
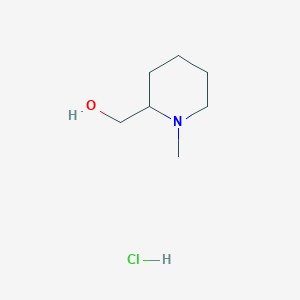
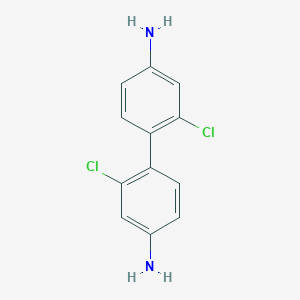
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
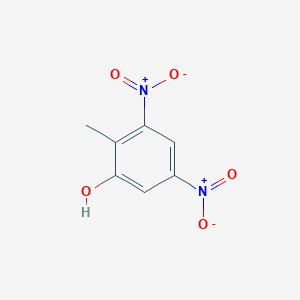
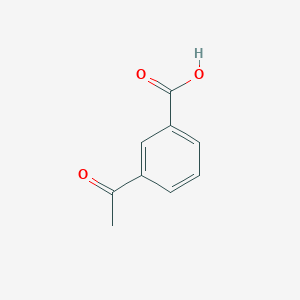
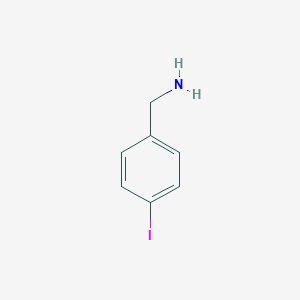
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
